1-(4-methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine oxalate
Vue d'ensemble
Description
1-(4-methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in the field of medicinal chemistry. MPHP-2201 belongs to the class of indole-based synthetic cannabinoids and has been found to exhibit potent agonistic activity towards the CB1 and CB2 receptors.
Mécanisme D'action
MPHP-2201 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. The activation of these receptors leads to the modulation of various physiological processes such as pain perception, inflammation, and immune response. The compound has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MPHP-2201 has been found to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer. Furthermore, MPHP-2201 has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPHP-2201 in lab experiments is its potent agonistic activity towards the CB1 and CB2 receptors, which allows for the modulation of various physiological processes. Furthermore, the compound has been found to exhibit low toxicity and high selectivity towards the endocannabinoid system. However, one of the limitations of using MPHP-2201 in lab experiments is its potential for abuse, which requires strict control and regulation of the compound.
Orientations Futures
For the research of MPHP-2201 include the development of novel therapies for the treatment of drug addiction and withdrawal symptoms, investigation of the compound's potential use in the treatment of cancer and other medical conditions, and the development of more selective and potent analogs of MPHP-2201.
Applications De Recherche Scientifique
MPHP-2201 has been found to exhibit potent agonistic activity towards the CB1 and CB2 receptors, making it a potential candidate for the treatment of various medical conditions such as chronic pain, inflammation, and anxiety. The compound has also been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Furthermore, MPHP-2201 has been used in the development of novel therapies for the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c1-21-16-6-4-14(5-7-16)17(20)19-12-8-15(9-13-19)18-10-2-3-11-18;3-1(4)2(5)6/h4-7,15H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBXREAKNFDXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.